异丙嗪

描述

Loratadine is a second-generation, non-sedating antihistamine used for the relief of allergic rhinitis symptoms . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .

Synthesis Analysis

Loratadine is a commonly used selective non-sedating antihistaminic drug. Desloratadine is the active metabolite of loratadine and, in addition, a potential impurity in loratadine bulk powder .

Molecular Structure Analysis

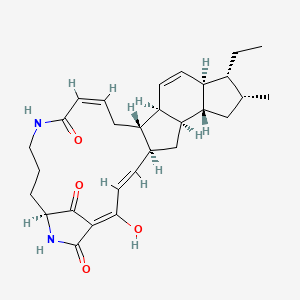

The loratadine molecule contains a total of 53 bonds. There are 30 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 (thio-) carbamate (aliphatic), and 1 Pyridine .

Chemical Reactions Analysis

Loratadine intervenes by blocking the binding of histamine, effectively halting the allergic reaction . The oxidation is likely to occur in the piperidine and cycloheptane rings .

Physical And Chemical Properties Analysis

Both Loratadine and Desloratadine bulk powders are phase pure and stable under compaction. The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .

科学研究应用

慢性特发性荨麻疹治疗:异丙嗪对慢性特发性荨麻疹有效且耐受性良好,为患者提供显着缓解 (Augustin & Ehrle, 2009)。

变应性鼻炎管理:一项荟萃分析表明,异丙嗪显着减少了变应性鼻炎的总症状和鼻部症状,改善了鼻腔气流并减少了炎症标志物 (Canonica et al., 2007)。

抗炎特性:异丙嗪除了组胺 H1 受体拮抗作用外,还表现出抗炎特性,影响 IgE 依赖性和非依赖性途径 (Schroeder et al., 2001)。

牙科应用:异丙嗪与阿奇霉素和异维 A 酸联合使用,显着改善了严重的痤疮病变并最大限度地减少了药物的不良反应,表明其在皮肤病治疗中的潜力 (Dhaher & Jasim, 2018)。

药理学特征:异丙嗪的药理学特征提供了高组胺 H1 受体结合效力、选择性和长半衰期等优点,允许每日一次给药。它还显示出新的抗过敏和抗炎作用 (Henz, 2001)。

过敏性疾病的临床疗效:异丙嗪对管理一系列过敏性疾病有效,包括季节性变应性鼻炎、常年性变应性鼻炎和慢性特发性荨麻疹,具有良好的安全性和耐受性 (Forough et al., 2021)。

作用机制

Target of Action

Isoloratadine, also known as Iso Loratadine, primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies when activated by histamine .

Mode of Action

Isoloratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms such as sneezing, runny nose, and itchy or burning eyes . By targeting H1 histamine receptors, Isoloratadine prevents histamine from binding to these receptors, thereby alleviating the symptoms of allergies .

Biochemical Pathways

Isoloratadine affects the histamine pathway, which is a key mediator in allergic rhinitis and urticaria . By blocking the H1 receptors, Isoloratadine inhibits the action of histamine, preventing the onset of allergic symptoms .

Pharmacokinetics

Isoloratadine is rapidly absorbed and extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The pharmacokinetics parameters suggest that the body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .

Result of Action

The result of Isoloratadine’s action is the relief of symptoms associated with allergies such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies . For allergic rhinitis, Isoloratadine is indicated for both nasal and eye symptoms including sneezing, runny nose, and itchy or burning eyes .

Action Environment

The action of Isoloratadine can be influenced by environmental factors. For instance, in a study conducted in the Environmental Exposure Unit (EEU), it was found that the onset of action of Loratadine tablets was 75 minutes for the relief of nasal and ocular symptoms in adults with seasonal allergic rhinitis . This suggests that the efficacy of Isoloratadine can be influenced by the presence of allergens in the environment .

安全和危害

未来方向

属性

IUPAC Name |

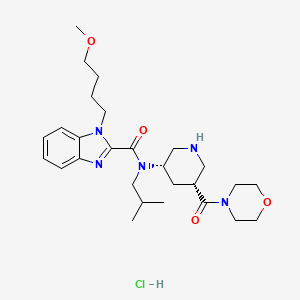

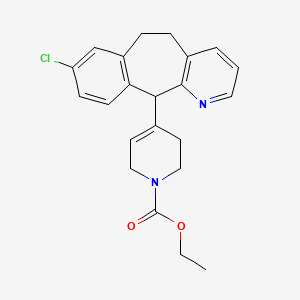

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGYPXITGWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317664 | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoloratadine | |

CAS RN |

170727-59-0 | |

| Record name | Isoloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)